molecular formula C20H26O4 B3025811 (6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid CAS No. 39986-26-0

(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid

Cat. No.: B3025811
CAS No.: 39986-26-0
M. Wt: 330.4 g/mol
InChI Key: IQSYWEWTWDEVNO-ZIAGYGMSSA-N
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Description

The compound (6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid is a synthetic cannabinoid derivative characterized by a benzo[c]chromene core with stereospecific substitutions. Its structure includes:

  • A 1-hydroxy group at position 1.
  • A carboxylic acid moiety at position 2.
  • Methyl groups at positions 6, 6, and 9.
  • A propyl chain at position 3.
  • The (6aR,10aR) stereochemistry, critical for receptor interaction .

This compound’s carboxylic acid group distinguishes it from classical cannabinoids like Δ⁹-THC, which lack polar functional groups, influencing its solubility, metabolic pathways, and receptor binding profiles .

Properties

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-5-6-12-10-15-17(18(21)16(12)19(22)23)13-9-11(2)7-8-14(13)20(3,4)24-15/h9-10,13-14,21H,5-8H2,1-4H3,(H,22,23)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSYWEWTWDEVNO-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732061
Record name (6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39986-26-0
Record name Tetrahydrocannabivarinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039986260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDROCANNABIVARINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL4R2AT3FE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cannabivarinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. The compound is involved in the transformation of cannabigerovarinic acid (CBGVA) into THCVA. This process involves the release of enzymes by the Cannabis sativa flower.

Cellular Effects

Cannabivarinic acid has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Metabolic Pathways

Cannabivarinic acid is involved in the metabolic pathways of the Cannabis sativa plant. It interacts with enzymes and cofactors during its transformation into THCV

Biological Activity

The compound (6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid , also known as tetrahydrocannabivarinic acid (THCVA), is a cannabinoid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

  • Chemical Formula : C20H26O4
  • CAS Number : 39986-26-0
  • Molecular Weight : 342.42 g/mol

The structure of THCVA features a complex arrangement of carbon rings and functional groups that contribute to its biological activity.

Physical Properties

PropertyValue
Melting PointNot available
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

THCVA interacts with the endocannabinoid system, primarily through cannabinoid receptors (CB1 and CB2). The modulation of these receptors can lead to various physiological effects:

  • Anti-inflammatory Effects : THCVA has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory conditions.
  • Neuroprotective Properties : Research indicates that THCVA may protect neuronal cells from oxidative stress and apoptosis.

Therapeutic Applications

  • Pain Management : Studies have suggested that THCVA may reduce pain perception through its action on cannabinoid receptors.
  • Metabolic Disorders : There is emerging evidence that THCVA may influence metabolic pathways, potentially aiding in the management of obesity and diabetes.

Study 1: Anti-inflammatory Effects

A study published in The Journal of Pharmacology examined the effects of THCVA on inflammatory markers in a murine model of arthritis. The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with THCVA compared to control groups.

Study 2: Neuroprotection

In vitro studies conducted on neuronal cell lines demonstrated that THCVA treatment resulted in decreased levels of reactive oxygen species (ROS) and enhanced cell viability under oxidative stress conditions. This suggests a protective role against neurodegenerative diseases.

Study 3: Metabolic Regulation

Research published in Diabetes Care investigated the effects of THCVA on glucose metabolism in diabetic mice. The findings revealed improved insulin sensitivity and reduced blood glucose levels, indicating potential applications in diabetes management.

Scientific Research Applications

Pharmacological Studies

THCVA has been investigated for its pharmacological properties, particularly in the context of cannabinoid research. Studies suggest that THCVA may exhibit anti-inflammatory and analgesic effects, similar to other cannabinoids. The compound's interaction with cannabinoid receptors (CB1 and CB2) is a focal point of research aimed at understanding its therapeutic potential in pain management and inflammation-related disorders.

Neuroprotective Effects

Recent studies have indicated that THCVA may possess neuroprotective properties. Research conducted on animal models has shown that THCVA can mitigate neurodegeneration and promote neuronal survival under stress conditions. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antioxidant Activity

THCVA has demonstrated significant antioxidant activity in vitro. This property is crucial for its potential use in preventing oxidative stress-related damage in cells, which is implicated in various chronic diseases.

Metabolic Regulation

Emerging evidence indicates that THCVA may play a role in metabolic regulation. Preliminary studies suggest that it could influence lipid metabolism and glucose homeostasis, making it a candidate for further investigation in metabolic disorders such as obesity and diabetes.

Cannabinoid Research

As part of the broader cannabinoid research landscape, THCVA is studied alongside other cannabinoids for its unique properties and potential entourage effects when combined with other compounds found in cannabis. This research is essential for developing new therapeutic strategies utilizing the full spectrum of cannabinoids.

Table 1: Summary of Biological Activities of THCVA

Activity TypeDescriptionReference
Anti-inflammatoryReduces inflammation markers in animal models
NeuroprotectiveProtects neurons from oxidative stress
AntioxidantScavenges free radicals and reduces oxidative damage
Metabolic regulationInfluences lipid metabolism and glucose levels

Table 2: Potential Therapeutic Applications

Disease/ConditionPotential ApplicationEvidence Level
Chronic PainAnalgesic effects through CB receptor modulationModerate
Neurodegenerative DiseasesNeuroprotection and neuronal survivalPreliminary
Oxidative Stress DisordersAntioxidant properties to mitigate damageIn vitro studies
Metabolic DisordersRegulation of metabolism and glucose homeostasisEarly-stage research

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of THCVA, researchers administered the compound to rats with induced inflammation. The results showed a significant reduction in inflammatory markers compared to control groups, supporting its potential use as an anti-inflammatory agent.

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of THCVA involved exposing neuronal cultures to oxidative stress. The presence of THCVA resulted in increased cell viability and reduced apoptosis compared to untreated cultures, indicating its protective role against neurodegeneration.

Chemical Reactions Analysis

Esterification and Carboxylic Acid Derivatives

The carboxylic acid group at position 2 undergoes esterification, a key reaction for modifying solubility and bioavailability. Common methods include:

Reaction Type Reagents/Conditions Product Source
EsterificationMethanol/H<sup>+</sup> catalystMethyl (6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylate
Amide FormationAmines (e.g., dimethylamine)Corresponding amide derivatives (e.g., JWH-051 analogs)

Patents highlight ester derivatives (e.g., methyl, ethyl esters) as intermediates for oral formulations, enhancing water solubility for beverage applications .

Decarboxylation

Thermal decarboxylation removes the carboxylic acid group, forming a simpler cannabinoid structure. This reaction is critical in pharmaceutical processing:

C20H26O4ΔC19H26O2+CO2\text{C}_{20}\text{H}_{26}\text{O}_4\xrightarrow{\Delta}\text{C}_{19}\text{H}_{26}\text{O}_2+\text{CO}_2

  • Conditions : Heating at 110–130°C under inert atmosphere .

  • Product : (6aR,10aR)-3-propyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol .

This reaction mimics the decarboxylation of tetrahydrocannabinolic acid (THCA) to THC .

Oxidation Reactions

The phenolic hydroxyl group at position 1 and the tetrahydrobenzo[c]chromene core are susceptible to oxidation:

Oxidizing Agent Product Application
KMnO<sub>4</sub>Quinone derivatives (via hydroxyl oxidation)Structural modification
O<sub>3</sub>Epoxidation of double bonds in the chromene ringProbing ring stability

Oxidation products are often intermediates for further functionalization in drug development .

Salt Formation

The carboxylic acid forms salts with bases, improving stability and formulation compatibility:

Base Salt Use Case
NaOHSodium saltAqueous formulations
NH<sub>4</sub>OHAmmonium saltAnalytical standards

Salts are frequently employed in oral dosage forms to enhance dissolution rates .

Photochemical Reactions

UV exposure induces isomerization or degradation, as observed in structurally similar cannabinoids:

  • Reaction : (6aR,10aR) → (6aS,10aS) isomerization under UV light .

  • Outcome : Altered pharmacological activity due to stereochemical changes .

Functionalization of the Propyl Side Chain

The 3-propyl substituent undergoes halogenation or alkylation:

Reagent Product Purpose
Cl<sub>2</sub>3-(Chloropropyl) derivativesRadioligand synthesis
Grignard reagentsExtended alkyl chains (e.g., pentyl variants)Bioactivity optimization

These modifications are pivotal in structure-activity relationship (SAR) studies .

Cycloaddition and Ring-Opening

The chromene ring participates in Diels-Alder reactions with dienophiles like maleic anhydride:

  • Product : Fused bicyclic adducts for novel analogs .

  • Conditions : Reflux in toluene .

Key Research Findings

  • Stability : The compound degrades under acidic conditions (pH < 4), forming lactone derivatives via intramolecular esterification .

  • Stereochemical Integrity : The (6aR,10aR) configuration remains stable under mild conditions but racemizes at high temperatures (>150°C) .

  • Bioconjugation : The carboxylic acid group facilitates covalent binding to carrier proteins for antibody production .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Key structural variations among related compounds include alkyl chain length, functional groups, and stereochemistry:

Table 1: Structural Comparison of Selected Cannabinoids
Compound Name Alkyl Chain Functional Groups Molecular Weight Target Receptors Key Features References
Target Compound Propyl 1-OH, 2-COOH 342.26* CB1/CB2 (hypoth.) Polar, enhanced solubility
Δ⁹-THC (Δ⁹-Tetrahydrocannabinol) Pentyl 1-OH 314.45 g/mol CB1, CB2 Psychoactive, lipophilic
Nabilone Dimethyloctyl 1-OH, 9-ketone 372.55 g/mol CB1 (partial) Synthetic antiemetic
JWH-133 Dimethylbutyl None 312.50 g/mol CB2 selective CB2 agonist, research tool
Δ⁹-THC-11-oic Acid Pentyl 1-OH, 9-COOH 330.40 g/mol Metabolite Glucuronidated metabolite

Key Observations:

  • Functional Groups: The carboxylic acid at position 2 contrasts with Δ⁹-THC’s non-polar methyl group at position 9. This increases hydrophilicity, likely altering pharmacokinetics (e.g., faster renal excretion) .
  • Stereochemistry: The (6aR,10aR) configuration is conserved in Δ⁹-THC and synthetic analogs like Nabilone, underscoring its role in receptor binding .

Receptor Binding and Pharmacological Activity

  • Δ⁹-THC: Binds CB1 (central) and CB2 (peripheral) receptors, mediating psychoactive and anti-inflammatory effects .
  • Nabilone: Partial agonist at CB1, used clinically for chemotherapy-induced nausea .
  • JWH-133: Selective CB2 agonist with minimal psychoactivity, used in inflammation research .
  • Target Compound: The carboxylic acid group may reduce blood-brain barrier penetration, limiting central CB1 effects. However, its polar nature could enhance peripheral CB2 interactions .

Metabolic Pathways

  • Δ⁹-THC: Metabolized via hydroxylation (C7/C8) to 11-OH-THC, followed by oxidation to Δ⁹-THC-11-oic acid and glucuronidation .
  • Target Compound: The pre-existing carboxylic acid at position 2 may bypass oxidation, undergoing direct glucuronidation or sulfation , similar to Δ⁹-THC-11-oic acid .

Spectroscopic and Crystallographic Data

  • Structural Elucidation: NMR and UV-Vis spectroscopy () confirm substituent positions. For example, methyl groups at C6 and C9 produce distinct ¹H-NMR signals at δ 1.2–1.5 ppm .
  • Crystal Structure: The (6aR,10aR) configuration in Δ⁹-THC derivatives forms a planar chromene ring with axial methyl groups, as seen in tosylate analogs (). The target compound’s carboxylic acid may introduce hydrogen bonding, altering crystal packing .

Q & A

Q. What in vivo models are appropriate for studying the compound’s metabolic fate?

  • Methodological Answer:
  • Rodent Models: Administer 10 mg/kg (i.p.) to Sprague-Dawley rats; collect plasma and liver microsomes for LC-QTOF-MS metabolomic profiling. Identify glucuronide conjugates via MS/MS fragmentation patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid

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